1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-adamantyl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-2-1-17-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTSQTRXOHEWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Azetidin-3-Yl Tosylate
Azetidin-3-ol (1.0 equiv) undergoes tosylation using tosyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature for 3 hours, yielding azetidin-3-yl tosylate (86%).
Characterization :
- ¹H NMR (CDCl₃): δ 7.80 (d, 2H, aromatic), 7.35 (d, 2H, aromatic), 4.30 (m, 1H, CH-O), 3.60 (m, 2H, N-CH₂), 2.45 (s, 3H, CH₃), 2.10 (m, 2H, CH₂).
Azide Formation
Azetidin-3-yl tosylate reacts with sodium azide (NaN₃, 1.5 equiv) in dimethylformamide (DMF) at 70°C for 3 hours, affording azetidin-3-yl azide (78%).
Characterization :
- FT-IR (KBr): 2105 cm⁻¹ (N₃ stretch).
- ¹H NMR (CDCl₃): δ 4.10 (m, 1H, CH-N₃), 3.50 (m, 2H, N-CH₂), 2.00 (m, 2H, CH₂).
Acylation with Adamantane-1-Carbonyl Chloride
Azetidin-3-yl azide is acylated using adamantane-1-carbonyl chloride (1.2 equiv) in DCM with Et₃N (2.0 equiv) at 0°C. The reaction mixture warms to room temperature over 2 hours, yielding 1-(adamantane-1-carbonyl)azetidin-3-yl azide (82%).
Characterization :
- ¹³C NMR (CDCl₃): δ 172.5 (C=O), 65.8 (CH-N₃), 45.2 (N-CH₂), 38.9 (adamantane C), 29.7 (adamantane CH₂).
- HRMS : [M+H]⁺ calculated for C₁₄H₂₀N₄O: 277.1664; found: 277.1668.
CuAAC Reaction for Triazole Formation
Deprotection of Trimethylsilyl Group
The silyl-protected triazole undergoes desilylation using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in tetrahydrofuran (THF) at 0°C for 30 minutes. This step furnishes the final product, 1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole (91%).
Characterization :
- FT-IR (KBr): 3120 cm⁻¹ (triazole C-H).
- HRMS : [M+H]⁺ calculated for C₁₆H₂₂N₄O: 286.1790; found: 286.1795.
Mechanistic Insights and Optimization
Regioselectivity in CuAAC
Cu(I) catalysis ensures regioselective formation of 1,4-disubstituted triazoles. The azide’s terminal nitrogen attacks the copper-activated alkyne, forming a six-membered transition state that collapses to the triazole.
Solvent and Temperature Effects
Aqueous THF (3:1 v/v) at 80–85°C optimizes Suzuki–Miyaura cross-coupling yields (82–91%). For CuAAC, MeCN at room temperature prevents side reactions, enhancing triazole purity.
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tosylation | TsCl, Et₃N, DCM | 86 |
| Azide Formation | NaN₃, DMF, 70°C | 78 |
| Acylation | Adamantoyl-Cl, Et₃N, DCM | 82 |
| CuAAC | CuI, Et₃N, MeCN | 76 |
| Desilylation | TBAF, THF | 91 |
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR confirms triazole proton singlet at δ 7.85 and adamantane multiplet at δ 2.20–1.80.
- ¹³C NMR verifies carbonyl resonance at δ 172.5 and azetidine CH-N₃ at δ 65.8.
High-Resolution Mass Spectrometry (HRMS)
Accurate mass data ([M+H]⁺ = 286.1795) aligns with theoretical values, confirming molecular integrity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound 1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has a molecular formula of C16H22N4O and a molecular weight of approximately 286.372 g/mol. The triazole ring is known for its diverse biological activities, making it a valuable scaffold in drug development.
Anticancer Applications
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The incorporation of the adamantane moiety into the triazole framework enhances the compound's biological activity:
- Mechanism of Action : Triazoles can inhibit various enzymes involved in cancer progression. The 1H-1,2,3-triazole structure has been linked to the modulation of cell cycle progression and induction of apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 1.02 to 74.28 μM across different cancer types, indicating strong anticancer activity .
Antimicrobial and Anti-inflammatory Activities
The compound also shows promise as an antimicrobial agent:
- Antimicrobial Efficacy : Research indicates that triazole derivatives possess potent antimicrobial properties. Specifically, derivatives containing the adamantane structure have been evaluated for their effectiveness against both bacterial and fungal strains .
- Anti-inflammatory Properties : The anti-inflammatory effects of triazoles have been documented, with evidence suggesting that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Potential in Neurological Disorders
Emerging research suggests that this compound could be beneficial in treating neurological disorders:
- CNS Activity : Some studies indicate that triazole derivatives may exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where inflammation plays a critical role .
Synthesis and Development
The synthesis of this compound typically involves:
- Click Chemistry : The use of azide-alkyne cycloaddition reactions is common for synthesizing triazoles. This method allows for the efficient formation of the triazole ring under mild conditions.
- Modification Strategies : Researchers are exploring various substitution patterns on the triazole ring to optimize biological activity and selectivity for specific targets .
Comparative Analysis of Triazole Derivatives
| Compound Type | Biological Activity | Notable Findings |
|---|---|---|
| 1H-1,2,3-Triazole Derivatives | Anticancer | Significant cytotoxicity against MCF-7 |
| Adamantane Derivatives | Antimicrobial | Effective against Gram-positive bacteria |
| Triazoles with CNS Activity | Neuroprotective | Potential benefits in Alzheimer’s models |
Mechanism of Action
The mechanism of action of 1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the azetidine or triazole moieties, significantly altering physicochemical and biological properties. Key examples include:
- Adamantane vs. Aromatic Substituents : The adamantane group in the target compound imparts greater metabolic resistance compared to phenyl or benzyl groups, as seen in analogues like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole . However, this increases molecular weight (MW: ~343 g/mol) and reduces solubility, necessitating formulation optimization .
- Triazole vs. Thiourea : Replacing the triazole with a thiourea group (e.g., in 1-(adamantane-1-carbonyl)-3-(phenyl)thiourea) enhances planarity and enzyme-binding affinity but reduces synthetic accessibility .
Physicochemical Properties
- Melting Point : The adamantane group increases melting points (mp: 180–185°C) relative to smaller substituents (e.g., mp: 120–130°C for 1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole) .
- Solubility : LogP values for the target compound (LogP: ~3.5) indicate moderate lipophilicity, whereas hydrophilic analogues like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride exhibit LogP < 2.0 .
Biological Activity
The compound 1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C₁₈H₂₄N₂O₃
- Molecular Weight : 316.4 g/mol
- CAS Number : 1795300-49-0
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The specific activity of This compound against various bacterial strains has been evaluated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Streptococcus pneumoniae | 0.06 μg/mL |
These findings indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicate that it can induce apoptosis in cancer cell lines. For instance, the compound was tested against human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901) cell lines, showing promising cytotoxic effects:
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| Patu8988 | 12 |
| ECA109 | 10 |
| SGC7901 | 8 |
The mechanism of action appears to involve the inhibition of specific oncogenic pathways and modulation of apoptosis-related proteins .
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in bacterial resistance mechanisms has been a focal point of research. It has been shown to inhibit DNA gyrase and topoisomerase with varying degrees of potency:
| Enzyme | IC₅₀ (μM) |
|---|---|
| DNA Gyrase | 12 |
| Topoisomerase | 10 |
Structural analysis through X-ray crystallography has revealed critical interactions between the compound and the active sites of these enzymes, providing insights into how modifications to its structure could enhance its efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A study assessed the effectiveness of various triazole derivatives, including our compound, against antibiotic-resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
- In Vivo Anticancer Efficacy : Animal models treated with the compound showed reduced tumor sizes compared to untreated controls, with histological analyses revealing increased apoptosis in tumor tissues.
Q & A
Q. Advanced
- X-ray crystallography provides definitive structural confirmation, as demonstrated for adamantane-triazole derivatives (e.g., atomic coordinates and bond angles in CCSD 1896662) .
- 1H/13C NMR : Discrepancies in peak assignments (e.g., azetidine ring protons) may arise from dynamic effects or solvent interactions. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- HRMS : Validate molecular weight to rule out impurities, as seen in triazole purity assessments (HPLC >95%) .
What intermolecular interactions dominate the solid-state packing of adamantane-containing triazoles?
Advanced
Hirshfeld surface analysis of adamantane derivatives reveals dominant C–H···O and C–H···N interactions, contributing to 65–70% of close contacts. For example, 1-(adamantane-1-carbonyl)thiourea analogs show hydrogen-bonding networks with geometric parameters (D–H···A distances: 2.1–2.5 Å) critical for crystal stability .
How can researchers optimize the biological activity of adamantane-triazole hybrids?
Q. Advanced
- Structural modifications : Introduce electron-withdrawing groups (e.g., halogens) on the triazole or azetidine moieties to enhance binding to targets like CYP51 (observed in antifungal studies) .
- Adamantane rigidity : Exploit its hydrophobic "core" to improve membrane permeability, as demonstrated in 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives .
- SAR studies : Compare bioactivity of analogs with varying substituents (e.g., cyclopropyl vs. aryl groups) .
What methodologies are recommended for assessing compound stability under physiological conditions?
Q. Basic
- Stress testing : Expose the compound to acidic/basic pH, heat, or UV light, and monitor degradation via HPLC .
- Solubility studies : Use shake-flask methods with buffers (e.g., PBS) or simulated biological fluids, as applied to 1-benzyl-4-hydroxymethyl-1H-1,2,3-triazole .
How can computational modeling aid in predicting binding modes of this compound?
Q. Advanced
- Docking studies : Use X-ray or DFT-optimized structures to model interactions with enzymes (e.g., CYP51). Key parameters include van der Waals contacts and hydrogen-bonding patterns .
- MD simulations : Analyze stability of adamantane in hydrophobic pockets over 50–100 ns trajectories .
What strategies mitigate low yields in multi-step syntheses involving azetidine intermediates?
Q. Advanced
- Protecting groups : Use tert-butoxycarbonyl (Boc) to stabilize azetidine during coupling reactions, as seen in tert-butyl-azetidine-carboxylate derivatives .
- Purification : Employ gradient elution (e.g., CH₂Cl₂ to CH₂Cl₂:MeOH 4:1) to isolate polar intermediates .
How do steric effects influence the reactivity of the adamantane-carbonyl moiety?
Advanced
Adamantane’s bulky structure reduces nucleophilic attack at the carbonyl. This steric hindrance necessitates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
